molecular formula C7H8N2O4S B1343369 2-Methyl-3-nitrobenzenesulfonamide CAS No. 412304-82-6

2-Methyl-3-nitrobenzenesulfonamide

Cat. No.: B1343369
CAS No.: 412304-82-6
M. Wt: 216.22 g/mol
InChI Key: LHKYXFQCFKOOCS-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position

Scientific Research Applications

2-Methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with potential antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma and certain cancers.

Safety and Hazards

When handling 2-Methyl-3-nitrobenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and potentially altering physiological processes that depend on carbonic anhydrase activity .

Additionally, this compound has been shown to interact with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, this compound can disrupt the production of folate, which is essential for DNA synthesis and repair .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity. For example, by binding to the active site of carbonic anhydrase, this compound prevents the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in bicarbonate ion production, affecting acid-base balance in the body.

Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function. For instance, prolonged exposure can lead to alterations in cell signaling pathways, gene expression, and metabolic processes, which may result in changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis .

Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzenesulfonamide typically involves the nitration of 2-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or extraction techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 2-Methyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

    3-Nitrobenzenesulfonamide: Lacks the methyl group at the second position.

    2-Methylbenzenesulfonamide: Lacks the nitro group at the third position.

    4-Methyl-3-nitrobenzenesulfonamide: Has the methyl group at the fourth position instead of the second.

Uniqueness: 2-Methyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of both the methyl and nitro groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and material properties compared to its analogs.

Properties

IUPAC Name

2-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYXFQCFKOOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.5 gm (49 mmols) of 2-amino-6-nitro-toluene were dissolved in a mixture of 27.5 gm of concentrated sulfuric acid and 250 ml of water, and the solution was diazotized with a solution of 3.75 gm (54 mmols) of sodium nitrite in 7.5 ml of water at 0° to 5° C. After 2 hours the reaction mixture was added in portions to a previously prepared mixture of 90 ml of a sulfur dioxide solution in glacial acetic acid and a solution of 1.5 gm of copper(II)chloride in 4 ml of water at 20° C. The further treatment and the reaction with ammonia was carried out analogous to the method described for the preparation of 3-methoxy-2-methylbenzene sulfonamide (Example 8).
Name
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4 mL
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solvent
Reaction Step One
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1.5 g
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catalyst
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7.5 g
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reactant
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27.5 g
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250 mL
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3.75 g
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reactant
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7.5 mL
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solvent
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90 mL
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reactant
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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